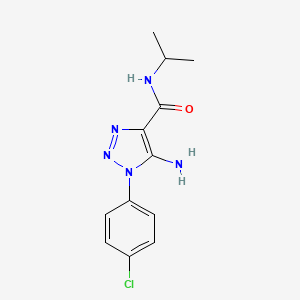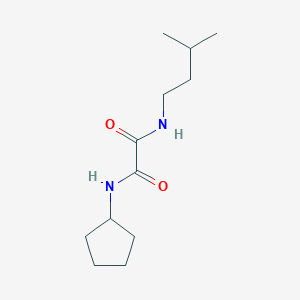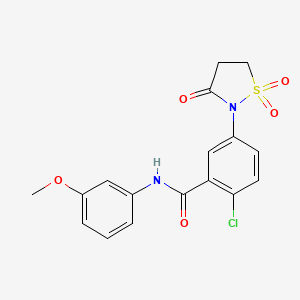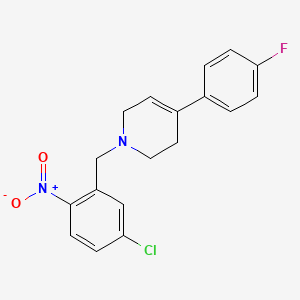
5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide, also known as BAY 11-7082, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound is commonly used in research laboratories to study the mechanism of action of various biological processes and to develop new treatment strategies for various diseases.
Wirkmechanismus
5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 inhibits the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitor of κB (IκB) protein. This phosphorylation leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of target genes. By inhibiting the activity of the IKK complex, this compound 11-7082 prevents the degradation of IκB and thereby inhibits the activation of NF-κB.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 in lab experiments is its specificity for inhibiting the IKK complex and the NF-κB pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. However, one limitation of using this compound 11-7082 is its cytotoxicity at high concentrations, which can affect the viability of cells in culture.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 in scientific research. One potential application is in the development of new therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound 11-7082 may also have potential as a cancer therapy, either alone or in combination with other treatments. Additionally, further research is needed to better understand the mechanism of action of this compound 11-7082 and its potential side effects.
Synthesemethoden
The synthesis of 5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 involves the reaction of 5-bromo-1-naphthaleneamine and 4-methyl-2-nitrobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The reaction mixture is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-methyl-2-nitrophenyl)-1-naphthamide 11-7082 has been extensively used in scientific research to study various biological processes such as inflammation, apoptosis, and cancer. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating the expression of genes that control inflammation, cell proliferation, and cell survival.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-methyl-2-nitrophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-11-8-9-16(17(10-11)21(23)24)20-18(22)14-6-2-5-13-12(14)4-3-7-15(13)19/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMSQJKMAWBIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)


![5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B4924953.png)
![1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4924965.png)
![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)


![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925008.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4925014.png)